molecular formula C13H11IO2 B1446851 5-(Benzyloxy)-2-iodophenol CAS No. 90408-82-5

5-(Benzyloxy)-2-iodophenol

Cat. No. B1446851
CAS RN: 90408-82-5
M. Wt: 326.13 g/mol
InChI Key: GTLGGOFJAHCFGW-UHFFFAOYSA-N
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Patent
US09133129B2

Procedure details

To a suspension of 3-(benzyloxy)phenol (5.00 g) and silver trifluoroacetate (5.52 g) in toluene (25 mL) was added dropwise a solution of iodine (6.35 g) in toluene (75 mL) over 30 min under ice-cooling. The reaction mixture was filtered, and to the organic layer were added saturated aqueous sodium hydrogen carbonate solution and saturated brine, and the mixture was extracted with ethyl acetate. The obtained organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (7.26 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
catalyst
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I:16]I>C1(C)C=CC=CC=1.FC(F)(F)C([O-])=O.[Ag+]>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([I:16])=[C:11]([OH:15])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5.52 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]
Step Two
Name
Quantity
6.35 g
Type
reactant
Smiles
II
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
to the organic layer were added saturated aqueous sodium hydrogen carbonate solution and saturated brine
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.